molecular formula C9H18O3S3 B14379586 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL CAS No. 89880-26-2

1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL

Cat. No.: B14379586
CAS No.: 89880-26-2
M. Wt: 270.4 g/mol
InChI Key: KPXGBRVEQOMBCO-UHFFFAOYSA-N
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Description

1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two methylsulfanyl groups attached to an ethenesulfonyl moiety, which is further connected to a pentan-2-OL backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Ethenesulfonyl Intermediate: This involves the reaction of a suitable ethenesulfonyl precursor with methylsulfanyl reagents under controlled conditions.

    Attachment to Pentan-2-OL: The intermediate is then reacted with pentan-2-OL in the presence of a catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and structural features. The methylsulfanyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]butan-2-OL
  • 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]hexan-2-OL

Uniqueness

1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89880-26-2

Molecular Formula

C9H18O3S3

Molecular Weight

270.4 g/mol

IUPAC Name

1-[2,2-bis(methylsulfanyl)ethenylsulfonyl]pentan-2-ol

InChI

InChI=1S/C9H18O3S3/c1-4-5-8(10)6-15(11,12)7-9(13-2)14-3/h7-8,10H,4-6H2,1-3H3

InChI Key

KPXGBRVEQOMBCO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CS(=O)(=O)C=C(SC)SC)O

Origin of Product

United States

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